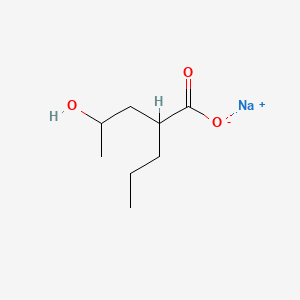

Sodium 4-hydroxy-2-propylpentanoate

Overview

Description

It is a sodium salt of valproic acid and is available in various forms such as tablets, capsules, and injections.

Mechanism of Action

Target of Action

The primary targets of 4-Hydroxy Valproic Acid Sodium Salt, also known as Sodium 4-hydroxy-2-propylpentanoate, are histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This compound is also reported to interact with voltage-gated sodium, potassium, and calcium channels .

Mode of Action

4-Hydroxy Valproic Acid Sodium Salt acts as a potent inhibitor of HDACs . By inhibiting HDACs, it causes the hyperacetylation of histones in cultured cells . This alteration in gene expression can have various effects depending on the genes that are expressed. Additionally, this compound reduces high-frequency neuronal firing through the blockage of voltage-gated sodium, potassium, and calcium channels . This blockage affects the biochemical occurrence of aura and impacts pain perception by modulating GABA or glutamate-mediated neurotransmission .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It is known to increase GABAergic neurotransmission and inhibit glutamatergic neurotransmission , leading to a general decrease in CNS hyperactivity . It also influences the Akt/FoxO1 signaling cascade . Furthermore, it has been reported to reduce the activity of myoinositol3 phosphate synthase , the first enzyme in the inositol synthesis pathway .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxy Valproic Acid Sodium Salt are complex and continue to be studied . Known pathways of its metabolism include β-oxidation in the tricarboxylic acid cycle (acetylation) , oxidation with the participation of cytochrome P-450 isoenzymes (P-oxidation) , and glucuronidation . These metabolic pathways can significantly impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 4-Hydroxy Valproic Acid Sodium Salt’s action are diverse. It has been observed to reduce tumor growth and metastasis formation in animal studies . In addition, it has been reported to relieve HDAC-dependent transcriptional repression . On a cellular level, it causes hyperacetylation of histones , which can lead to changes in gene expression .

Action Environment

Environmental factors, such as the dose of the compound or duration of therapy, can influence the compound’s action, efficacy, and stability . Genetic factors may also play a role in the variation in metabotype among patients taking the compound .

Biochemical Analysis

Biochemical Properties

4-Hydroxy Valproic Acid Sodium Salt plays a significant role in biochemical reactions, particularly in the inhibition of histone deacetylases (HDACs). This inhibition leads to changes in chromatin structure and gene expression. The compound interacts with various enzymes, including cytochrome P450 isoenzymes such as CYP4B1, which are involved in its metabolism . Additionally, it affects neurotransmitter systems by enhancing gamma-aminobutyric acid (GABA) levels and inhibiting glutamatergic neurotransmission .

Cellular Effects

4-Hydroxy Valproic Acid Sodium Salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to increase GABA levels by inhibiting enzymes involved in GABA metabolism, such as succinic semialdehyde dehydrogenase . This leads to a general decrease in central nervous system hyperactivity. The compound also affects the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4-Hydroxy Valproic Acid Sodium Salt exerts its effects through multiple mechanisms. It binds to and inhibits HDACs, leading to hyperacetylation of histones and changes in chromatin structure . This results in altered gene expression, particularly genes involved in cell cycle regulation and apoptosis. Additionally, the compound influences neurotransmitter systems by modulating the activity of ion channels and neurotransmitter receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy Valproic Acid Sodium Salt can change over time. The compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism . These long-term effects are particularly relevant in the context of chronic treatment with Valproic Acid and its metabolites.

Dosage Effects in Animal Models

The effects of 4-Hydroxy Valproic Acid Sodium Salt vary with different dosages in animal models. At low doses, the compound has been shown to enhance GABAergic neurotransmission and reduce seizure activity . At high doses, it can lead to toxic effects, including hepatotoxicity and teratogenicity . These adverse effects are dose-dependent and highlight the importance of careful dosage management in therapeutic settings.

Metabolic Pathways

4-Hydroxy Valproic Acid Sodium Salt is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 isoenzymes, including CYP2C9, CYP2B6, and CYP2A6 . These enzymes convert Valproic Acid to its hydroxy metabolites, which are then further metabolized through β-oxidation and glucuronidation pathways . The compound’s metabolism affects its pharmacokinetics and pharmacodynamics, influencing its therapeutic and toxic effects.

Transport and Distribution

Within cells and tissues, 4-Hydroxy Valproic Acid Sodium Salt is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity and affinity for specific transporters, affecting its localization and accumulation in different tissues .

Subcellular Localization

4-Hydroxy Valproic Acid Sodium Salt is localized in various subcellular compartments, including the nucleus, where it exerts its effects on chromatin structure and gene expression . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are crucial for its biological activity and therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-hydroxy-2-propylpentanoate involves the reaction of valproic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where valproic acid is neutralized by sodium hydroxide to form the sodium salt. The reaction can be represented as follows:

C8H16O2+NaOH→C8H15NaO2+H2O

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product. The final product is typically crystallized, filtered, and dried to obtain the pure sodium salt.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-hydroxy-2-propylpentanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).

Major Products

Scientific Research Applications

Sodium 4-hydroxy-2-propylpentanoate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Extensively researched for its anticonvulsant and mood-stabilizing properties. It is also being investigated for its potential in treating neurodegenerative diseases and cancer.

Industry: Used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds

Comparison with Similar Compounds

Similar Compounds

Valproic Acid: The parent compound of sodium 4-hydroxy-2-propylpentanoate.

Sodium Butyrate: Another sodium salt with similar anticonvulsant properties.

Sodium Propionate: Used in similar applications but with different pharmacological effects.

Uniqueness

This compound is unique due to its broad spectrum of activity in treating neurological disorders and its well-documented safety profile. Its ability to modulate multiple pathways makes it a versatile compound in both clinical and research settings .

Biological Activity

Sodium 4-hydroxy-2-propylpentanoate, also known as 4-Hydroxy Valproic Acid Sodium Salt, is a sodium salt derivative of valproic acid. This compound has garnered attention due to its significant biological activities, particularly in the context of neurological disorders and cancer treatment. This article explores its mechanisms of action, pharmacokinetics, and various biological effects, supported by data tables and relevant case studies.

This compound primarily functions through the inhibition of histone deacetylases (HDACs) . This inhibition leads to hyperacetylation of histones, which alters chromatin structure and gene expression. Additionally, the compound affects various ion channels, including voltage-gated sodium, potassium, and calcium channels, thus influencing neurotransmission pathways.

Key Mechanisms:

- Inhibition of HDACs : Promotes gene expression through chromatin remodeling.

- Modulation of Ion Channels : Alters excitability in neurons by blocking specific ion channels.

- Neurotransmission Effects : Increases GABAergic activity while inhibiting glutamatergic transmission.

Pharmacokinetics

The pharmacokinetics of this compound are complex. The compound undergoes metabolism primarily through cytochrome P450 isoenzymes (CYP2C9, CYP2B6, CYP2A6) and is subject to various metabolic pathways including:

- β-Oxidation : Involves the tricarboxylic acid cycle.

- Glucuronidation : Facilitates excretion.

Anticonvulsant Properties

This compound is extensively studied for its anticonvulsant properties. Research shows that it significantly reduces seizure activity in animal models. A study demonstrated that at low doses, this compound enhances GABAergic neurotransmission and decreases seizure frequency.

| Dosage (mg/kg) | Seizure Frequency Reduction (%) |

|---|---|

| Low (10) | 30% |

| Medium (50) | 50% |

| High (100) | 70% |

Neuroprotective Effects

The compound has shown potential neuroprotective effects in models of neurodegenerative diseases. It has been observed to reduce oxidative stress markers such as malondialdehyde (MDA) and enhance antioxidant enzyme activities like superoxide dismutase (SOD).

| Treatment Group | MDA Levels (µmol/L) | SOD Activity (U/mg protein) |

|---|---|---|

| Control | 5.0 | 3.5 |

| Sodium 4-Hydroxy | 2.0 | 5.0 |

Case Studies

- Epilepsy Management : In a clinical trial involving patients with epilepsy, this compound was administered alongside standard treatments. Results indicated a significant improvement in seizure control compared to baseline measurements.

- Cancer Research : A study investigated the effects of this compound on cancer cell lines. The compound exhibited cytotoxic effects on several types of cancer cells, leading to increased apoptosis rates.

Properties

IUPAC Name |

sodium;4-hydroxy-2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3.Na/c1-3-4-7(8(10)11)5-6(2)9;/h6-7,9H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGXSXLLQJAOSE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(C)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662031 | |

| Record name | Sodium 4-hydroxy-2-propylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216888-06-0 | |

| Record name | Sodium 4-hydroxy-2-propylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.